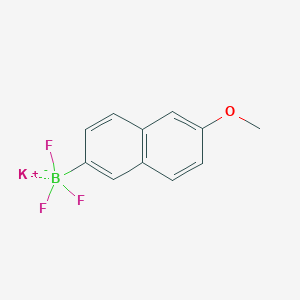

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3O.K . It has a molecular weight of 264.1 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications

Catalytic Applications

- Organoboron compounds, such as potassium trifluoro(organo)borates, are highly stable and easily prepared, making them suitable for various catalytic reactions. They have been utilized in the efficient synthesis of alanine derivatives through 1,4-additions to dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with diverse amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Enantioselective Synthesis

- The conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts, provides a straightforward route to protected alpha-amino esters with high yields and enantiomeric excesses. This process demonstrates the potential of these reagents in enantioselective synthesis, contributing to the development of asymmetric methodologies in organic chemistry (Navarre, Martinez, Genêt, & Darses, 2008).

Hydrogenation Reactions

- Studies on boron trifluoride catalyzed hydrogenation reactions indicate the potential of boron trifluoride compounds in the reduction of aromatic compounds. Although the reactivity may vary, the mechanism involving protonation followed by hydride abstraction provides insights into hydrogenation processes and the role of boron trifluoride-based reagents (Larsen & Chang, 1979).

Novel Boron-Containing Compounds

- The synthesis of boron-containing derivatives, such as phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, demonstrates the utility of boron trifluoride compounds in the development of new materials with potential biological activities. These studies highlight the versatility of boron reagents in synthesizing complex molecular architectures with potential applications in medicinal chemistry and material science (Das, Tang, & Sanyal, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name |

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDGHNWCDUFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)

![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)